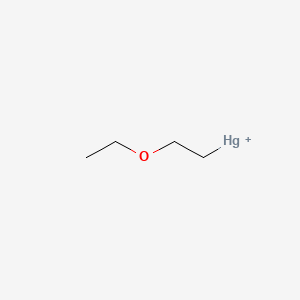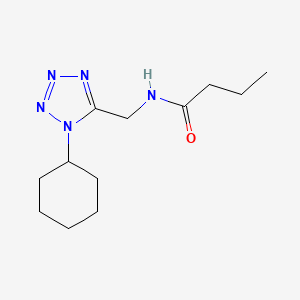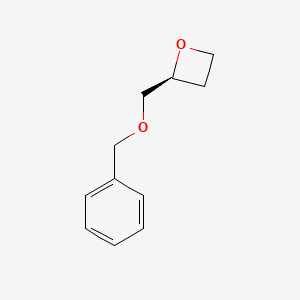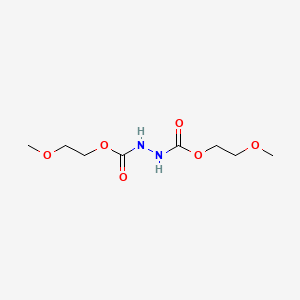
1,2-Bis(2-methoxyethyl) 1,2-hydrazinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(2-methoxyethyl) 1,2-hydrazinedicarboxylate is an organic compound with the molecular formula C10H20N2O6 It is a derivative of hydrazine and is characterized by the presence of two methoxyethyl groups attached to the hydrazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-methoxyethyl) 1,2-hydrazinedicarboxylate typically involves the reaction of hydrazine with 2-methoxyethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Hydrazine+2Methoxyethyl chloroformate→1,2-Bis(2-methoxyethyl) 1,2-hydrazinedicarboxylate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(2-methoxyethyl) 1,2-hydrazinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The methoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,2-Bis(2-methoxyethyl) 1,2-hydrazinedicarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(2-methoxyethyl) 1,2-hydrazinedicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The methoxyethyl groups may enhance its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-hydroxyethyl) 1,2-hydrazinedicarboxylate: This compound has hydroxyl groups instead of methoxyethyl groups.
Di-tert-butyl hydrazodicarboxylate: This compound has tert-butyl groups instead of methoxyethyl groups.
Uniqueness
1,2-Bis(2-methoxyethyl) 1,2-hydrazinedicarboxylate is unique due to the presence of methoxyethyl groups, which can influence its chemical reactivity and biological activity. These groups may provide advantages in terms of solubility, stability, and interaction with other molecules.
Propiedades
Número CAS |
940868-65-5 |
|---|---|
Fórmula molecular |
C8H16N2O6 |
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
2-methoxyethyl N-(2-methoxyethoxycarbonylamino)carbamate |
InChI |
InChI=1S/C8H16N2O6/c1-13-3-5-15-7(11)9-10-8(12)16-6-4-14-2/h3-6H2,1-2H3,(H,9,11)(H,10,12) |
Clave InChI |
DILYKJLMSQIHJW-UHFFFAOYSA-N |
SMILES canónico |
COCCOC(=O)NNC(=O)OCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


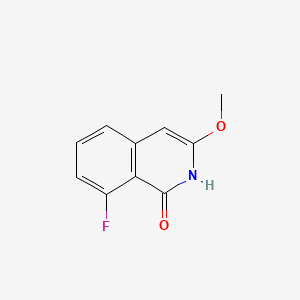
![Benzoic acid, 4-[1-(hydroxyimino)ethyl]-](/img/structure/B14127129.png)
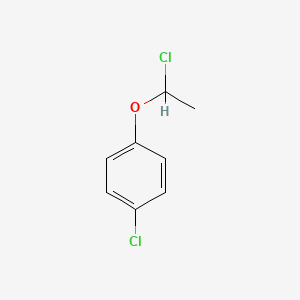
![6-Chloro-5-cyano-1,3-diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14127143.png)
![2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B14127152.png)
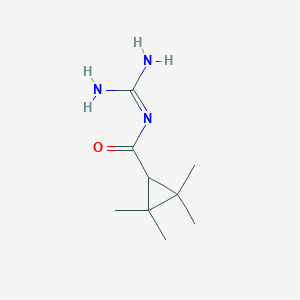
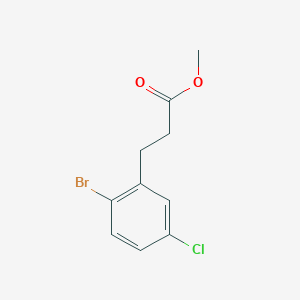
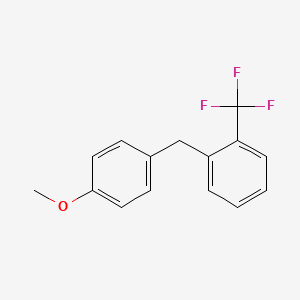
![[8,17,19-tris(2,2-dimethylpropanoyloxy)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5,7,10,12,14,16(24),17,19,21,25-tridecaen-6-yl] 2,2-dimethylpropanoate](/img/structure/B14127191.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14127205.png)
